5-Phenyl-4,6(1H,5H)-pyrimidinedione
Overview
Description
5-Phenyl-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis
The crystal structure of derivatives of 5-Phenyl-4,6(1H,5H)-pyrimidinedione has been extensively studied. For example, the structure of dihydro-1,3,5,5-tetramethyl-2-(1-phenylethylidene)-4,6(1H,5H)-pyrimidinedione was determined by X-ray crystallography, revealing specific angles and conformations, which are crucial for understanding the compound's properties and interactions (Takechi, Kubo, Takahashi, & Matsumoto, 2010).
2. Synthesis of Derivatives
The compound is used in the synthesis of various heterocyclic compounds. For instance, the preparation and characterization of pyrazolo[1,5-a]pyrimidines involved the reaction of 1-phenyl-1,3-butanedione with amino-pyrazoles, resulting in the formation of pyrazolo[1,5-a]pyrimidines (Maquestiau, Taghret, & Eynde, 2010).
3. Pharmaceutical Research
This compound derivatives have shown potential in pharmaceutical research. For example, research on pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives indicated their potential application in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy (Ajani et al., 2019).
4. Antimicrobial Activity
Certain derivatives have been evaluated for their antibacterial activity. For instance, a series of compounds synthesized using this compound were tested against various microorganisms, showing moderate to good antimicrobial activities (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
5. Nonlinear Optical Properties
The pyrimidine ring, integral to this compound, is significant in nonlinear optics (NLO) fields. A study on thiopyrimidine derivatives showed their potential applications in NLO, an important aspect in the field of optoelectronics (Hussain et al., 2020).
Properties
IUPAC Name |
5-phenyl-1H-pyrimidine-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALVNGQEIQZIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC=NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293892 | |
Record name | 5-Phenyl-4,6(1H,5H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63447-39-2 | |
Record name | 5-Phenyl-4,6(1H,5H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63447-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-4,6(1H,5H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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